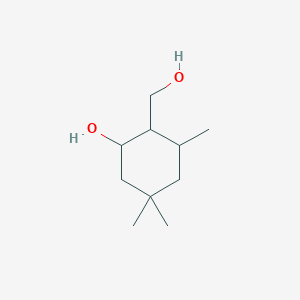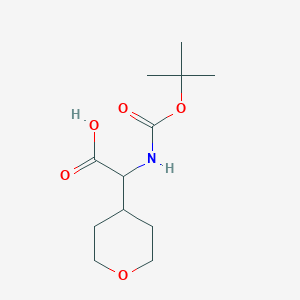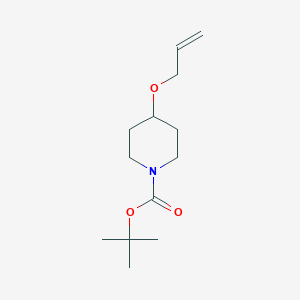
Trimethyl hydroxymethyl cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl hydroxymethyl cyclohexanol, also known as THCHMCH, is a cyclic alcohol compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is synthesized by a multistep reaction process and has been studied extensively for its biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of Trimethyl hydroxymethyl cyclohexanol is not fully understood, but it is believed to act through various pathways in the body. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. Trimethyl hydroxymethyl cyclohexanol has also been shown to modulate the activity of various neurotransmitters in the brain, which may contribute to its analgesic and antipyretic properties.
Biochemical and Physiological Effects:
Trimethyl hydroxymethyl cyclohexanol has been shown to have various biochemical and physiological effects in the body. It has been found to reduce the production of inflammatory mediators such as prostaglandins, which may contribute to its anti-inflammatory properties. Trimethyl hydroxymethyl cyclohexanol has also been shown to reduce fever and pain in animal models, indicating its potential use as an analgesic and antipyretic agent.
Advantages And Limitations For Lab Experiments
Trimethyl hydroxymethyl cyclohexanol has several advantages and limitations for use in lab experiments. One of the primary advantages is its potential use as a chiral auxiliary in organic synthesis reactions. Trimethyl hydroxymethyl cyclohexanol has also been shown to exhibit significant pharmacological activity, making it a potential candidate for drug discovery. However, Trimethyl hydroxymethyl cyclohexanol has several limitations, including its low yield and purity, which can make it difficult to work with in lab settings.
Future Directions
There are several future directions for research on Trimethyl hydroxymethyl cyclohexanol. One area of research is in the development of new drugs based on the pharmacological activity of Trimethyl hydroxymethyl cyclohexanol. Another area of research is in the development of new synthesis methods that can improve the yield and purity of Trimethyl hydroxymethyl cyclohexanol. Additionally, further studies are needed to fully understand the mechanism of action of Trimethyl hydroxymethyl cyclohexanol and its potential applications in various scientific fields.
Conclusion:
In conclusion, Trimethyl hydroxymethyl cyclohexanol is a cyclic alcohol compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is synthesized by a multistep reaction process and has been studied extensively for its biochemical and physiological effects. Trimethyl hydroxymethyl cyclohexanol has several advantages and limitations for use in lab experiments, and there are several future directions for research on this compound. Overall, Trimethyl hydroxymethyl cyclohexanol has the potential to make significant contributions to various scientific fields, including drug discovery and organic synthesis.
Synthesis Methods
The synthesis of Trimethyl hydroxymethyl cyclohexanol is a multistep process that involves the use of various chemicals and reagents. The first step involves the reaction of cyclohexanone with formaldehyde and hydrogen cyanide to form 2-cyano-2-hydroxymethyl cyclohexanone. The second step involves the reaction of the intermediate product with trimethyl orthoformate to form Trimethyl hydroxymethyl cyclohexanol. The overall yield of this process is around 50%, and the purity of the final product can be increased by further purification techniques such as column chromatography.
Scientific Research Applications
Trimethyl hydroxymethyl cyclohexanol has been studied extensively for its potential applications in various scientific fields. One of the primary areas of research is in the field of drug discovery, where Trimethyl hydroxymethyl cyclohexanol has been shown to exhibit significant pharmacological activity. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the development of new drugs. Trimethyl hydroxymethyl cyclohexanol has also been studied for its potential use as a chiral auxiliary in organic synthesis reactions.
properties
CAS RN |
195060-85-6 |
|---|---|
Product Name |
Trimethyl hydroxymethyl cyclohexanol |
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2-(hydroxymethyl)-3,5,5-trimethylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-7-4-10(2,3)5-9(12)8(7)6-11/h7-9,11-12H,4-6H2,1-3H3 |
InChI Key |
JVONGXDERNPTPQ-UHFFFAOYSA-N |
SMILES |
CC1CC(CC(C1CO)O)(C)C |
Canonical SMILES |
CC1CC(CC(C1CO)O)(C)C |
synonyms |
TRIMETHYL HYDROXYMETHYL CYCLOHEXANOL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione](/img/structure/B63590.png)


![2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile](/img/structure/B63598.png)

![(10R)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine](/img/structure/B63601.png)



